Cas no 926248-15-9 (N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide)

N-(2-アミノ-4-メトキシフェニル)-2-メトキシアセトアミドは、有機合成中間体として重要な化合物です。その分子構造は、メトキシ基とアミノ基を有する芳香環とアセトアミド部位から構成され、医薬品や機能性材料の合成において高い反応性を示します。特に、選択的な官能基変換が可能な点が特徴で、複雑な骨格構築に有用です。高い純度と安定性を備えており、精密合成プロセスでの利用に適しています。また、溶解性のバランスが良く、各種有機溶媒との親和性が高いため、多様な反応条件に対応できます。

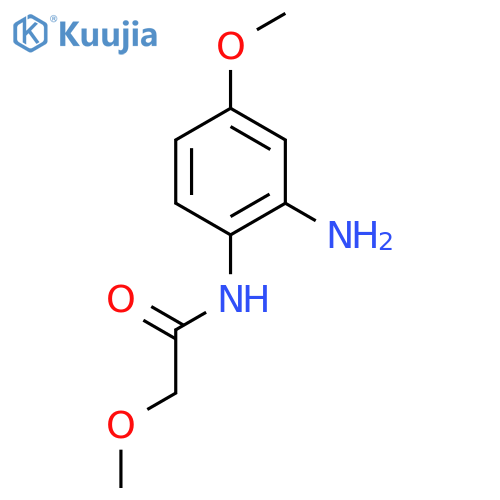

926248-15-9 structure

商品名:N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide

CAS番号:926248-15-9

MF:C10H14N2O3

メガワット:210.229762554169

MDL:MFCD09050639

CID:1087399

PubChem ID:16778162

N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide 化学的及び物理的性質

名前と識別子

-

- N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide

- N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide(SALTDATA: FREE)

- AKOS000100366

- BS-36436

- CS-0118546

- 926248-15-9

- DTXSID40588352

- MFCD09050639

-

- MDL: MFCD09050639

- インチ: InChI=1S/C10H14N2O3/c1-14-6-10(13)12-9-4-3-7(15-2)5-8(9)11/h3-5H,6,11H2,1-2H3,(H,12,13)

- InChIKey: ZWCQORYQXBBTBR-UHFFFAOYSA-N

- ほほえんだ: COCC(NC1=C(N)C=C(OC)C=C1)=O

計算された属性

- せいみつぶんしりょう: 210.10000

- どういたいしつりょう: 210.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 73.6Ų

じっけんとくせい

- 密度みつど: 1.225

- ふってん: 418.359°C at 760 mmHg

- フラッシュポイント: 206.816°C

- 屈折率: 1.589

- PSA: 73.58000

- LogP: 1.51650

N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189186-1g |

N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide |

926248-15-9 | 98% | 1g |

¥401.00 | 2024-08-09 | |

| 1PlusChem | 1P006G9G-1g |

N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide |

926248-15-9 | 95% | 1g |

$35.00 | 2025-02-21 | |

| abcr | AB264913-5g |

N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide; . |

926248-15-9 | 5g |

€218.80 | 2025-02-14 | ||

| 1PlusChem | 1P006G9G-5g |

N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide |

926248-15-9 | 95% | 5g |

$111.00 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1236687-1g |

N-(2-AMINO-4-METHOXYPHENYL)-2-METHOXYACETAMIDE |

926248-15-9 | 95% | 1g |

$85 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1236687-5g |

N-(2-AMINO-4-METHOXYPHENYL)-2-METHOXYACETAMIDE |

926248-15-9 | 95% | 5g |

$175 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1236687-1g |

N-(2-AMINO-4-METHOXYPHENYL)-2-METHOXYACETAMIDE |

926248-15-9 | 95% | 1g |

$85 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1236687-5g |

N-(2-AMINO-4-METHOXYPHENYL)-2-METHOXYACETAMIDE |

926248-15-9 | 95% | 5g |

$175 | 2025-02-19 | |

| TRC | N286125-500mg |

N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide |

926248-15-9 | 500mg |

$ 65.00 | 2022-06-03 | ||

| abcr | AB264913-10g |

N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide; . |

926248-15-9 | 10g |

€322.30 | 2025-02-14 |

N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide 関連文献

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

926248-15-9 (N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide) 関連製品

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 624-75-9(Iodoacetonitrile)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:926248-15-9)N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide

清らかである:99%

はかる:10g

価格 ($):191.0